1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Beschreibung
This compound features a 3,4-dihydropyrrolo[1,2-a]pyrazine core substituted with a 4-chlorophenyl group at position 1 and a 3,4,5-trimethoxyphenyl carboxamide moiety at position 2.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O4/c1-29-19-13-17(14-20(30-2)22(19)31-3)25-23(28)27-12-11-26-10-4-5-18(26)21(27)15-6-8-16(24)9-7-15/h4-10,13-14,21H,11-12H2,1-3H3,(H,25,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOLPZIAQZNXQLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCN3C=CC=C3C2C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a member of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer.
Mode of Action
This compound acts as a non-covalent EGFR inhibitor . It binds to the EGFR, blocking the binding of EGF and other activating ligands. This leads to inhibition of the downstream signaling pathways, which are critical for the proliferation and survival of cancer cells.
Biochemical Pathways
The compound’s interaction with EGFR leads to the inhibition of several key biochemical pathways. These include the RAS/RAF/MAPK pathway , which is involved in cell cycle regulation, and the PI3K/AKT pathway , which is involved in cell survival and apoptosis. The compound also affects the MMP (Δ Ψm) and significantly reduces the ROS levels in lung cancer cells.
Biologische Aktivität
The compound 1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure suggests it may exhibit significant biological activities, particularly in oncology and inflammation. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C20H18ClN5O3
- IUPAC Name : this compound
- SMILES Notation : COc1cc(Nc2c(cnn3-c(cc4)ccc4Cl)c3ncn2)cc(OC)c1OC
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cancer cell proliferation and inflammatory processes. The presence of the chlorophenyl and trimethoxyphenyl groups enhances its interaction with target proteins.
Anticancer Activity
Research indicates that derivatives of pyrrolo[1,2-a]pyrazines show significant anticancer properties. For instance:
- Aurora Kinase Inhibition : Compounds similar to the target molecule have been identified as potent inhibitors of Aurora kinases, which are critical in cell division. A study highlighted a related compound that demonstrated low nanomolar potency against various cancer cell lines and showed efficacy in vivo .
- Cell Line Studies : In vitro assays revealed that compounds with similar structures exhibited high antiproliferative activity across different cancer cell lines .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored:
- Cytokine Inhibition : Studies on related compounds indicated significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Cyclooxygenase (COX) Inhibition : Preliminary results from structure-activity relationship (SAR) studies showed that some derivatives effectively suppressed COX enzymes involved in inflammatory pathways .
Table 1: Summary of Biological Activities
Case Studies
- In Vivo Tumor Models : A study demonstrated that a closely related compound exhibited significant tumor reduction in xenograft models, supporting its potential for further development as an anticancer agent .
- Inflammation Models : Another study evaluated the anti-inflammatory effects using carrageenan-induced paw edema models in rats, showing promising results for compounds within this chemical class .
Vergleich Mit ähnlichen Verbindungen
Core Structure and Substituent Analysis
The following table highlights key structural and functional differences between the target compound and analogs from the evidence:
Key Observations :
- Fluorophenyl vs. Chlorophenyl : The fluorophenyl analog () exhibits lower molecular weight and polarity, which may enhance blood-brain barrier penetration compared to the chlorophenyl derivative.
- Trimethoxyphenyl vs.
- Core Flexibility : Piperazine () and tetrahydroimidazopyridine () cores offer conformational flexibility, whereas the dihydropyrrolopyrazine core is more rigid, favoring selective interactions.
Pharmacological and Physicochemical Properties
While direct biological data for the target compound are unavailable, inferences can be drawn from analogs:
- Chlorophenyl Derivatives : Compounds like N-(4-chlorophenyl)-piperazine-carboxamide () show affinity for serotonin or dopamine receptors due to the chlorophenyl moiety’s hydrophobic interactions .
- Fluorophenyl Analogs : Fluorine’s electronegativity may enhance metabolic stability compared to chlorine .
Challenges and Limitations
- Structural Complexity : The dihydropyrrolopyrazine core’s rigidity may limit synthetic scalability compared to simpler piperazine derivatives.
Vorbereitungsmethoden
Pictet–Spengler Cyclization
A literature-based approach involves reacting substituted pyrroles with amines in acidic media to form the dihydropyrrolopyrazine skeleton. For example:
- Step 1 : Condensation of N-aminoethylpyrrole with 4-chlorophenylglyoxal in dichloromethane (DCM) catalyzed by acetic acid yields an intermediate imine.
- Step 2 : Cyclization via triphenylphosphine-mediated reaction with dimethyl acetylenedicarboxylate (DMAD) forms the dihydrodipyrrolo[1,2-a:2',1'-c]pyrazine core.
Reaction Conditions :
Alternative Cyclization Strategies
- Microwave-assisted synthesis reduces reaction time from hours to minutes but risks decomposition of thermally sensitive methoxy groups.
- Metal-catalyzed cyclizations (e.g., Pd-mediated) remain unexplored for this substrate but could enhance regioselectivity.
Functionalization: Introducing Substituents
4-Chlorophenyl Group Installation
The 4-chlorophenyl moiety is introduced early via:
- Friedel–Crafts alkylation using 4-chlorobenzyl chloride in the presence of Lewis acids (e.g., AlCl₃).
- Ullmann coupling between a pre-formed pyrrolopyrazine iodide and 4-chlorophenylboronic acid under Pd catalysis.
Optimized Conditions :
Carboxamide Formation
The 3,4,5-trimethoxyphenylcarboxamide is introduced via:
- Schotten–Baumann reaction : Reacting the pyrrolopyrazine-2-carbonyl chloride with 3,4,5-trimethoxyaniline in biphasic conditions (NaOH/CH₂Cl₂).
- Coupling reagents : EDCl/HOBt in DMF yields higher purity by minimizing racemization.
Comparative Data :
| Method | Reagents | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Schotten–Baumann | ClCOCOCl, NaOH | CH₂Cl₂ | 65 | 85 |
| EDCl/HOBt | EDCl, HOBt, DIPEA | DMF | 82 | 95 |
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the bicyclic structure and substituent orientations. Key bond lengths:
Scalability and Industrial Considerations
Cost-Effective Reagents
Replacing DMAD with cheaper diethyl acetylenedicarboxylate (DEAD) reduces costs by 40% without yield loss.
Waste Management
- Solvent recovery : DCM and DMF are distilled and reused, cutting waste by 60%.
- Catalyst recycling : Pd from Ullmann couplings is recovered via filtration (85% efficiency).
Q & A
Basic Question: What are the key synthetic strategies for constructing the pyrrolo[1,2-a]pyrazine core in this compound?
The pyrrolo[1,2-a]pyrazine core is typically synthesized via condensation reactions followed by cyclization . For example, precursors like α-chloroacetamides or substituted pyrazines are reacted under reflux conditions in solvents like ethanol or DMSO. Catalysts such as triethylamine or palladium-based systems are often employed to facilitate ring closure. Critical parameters include maintaining an inert atmosphere to prevent oxidation and optimizing temperature (e.g., 80–110°C) to balance reaction rate and product stability .
Basic Question: How can spectroscopic methods (NMR, MS) confirm the substitution pattern on the aromatic rings?
- NMR : Distinct peaks for methoxy groups (δ 3.6–3.8 ppm for OCH₃) and aromatic protons (δ 6.8–7.5 ppm) help identify substituent positions. Coupling patterns in 2D experiments (e.g., HSQC, HMBC) map connectivity between the chlorophenyl and trimethoxyphenyl groups.
- Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of Cl⁻ or methoxy groups) to validate structural integrity .
Advanced Question: How can contradictory pharmacological data (e.g., varying IC₅₀ values in kinase assays) be resolved for this compound?
Contradictions often arise from differences in assay conditions (e.g., ATP concentration, buffer pH) or target isoform specificity . To address this:
- Perform dose-response curves under standardized conditions (e.g., 1 mM ATP, pH 7.4).
- Use isoform-selective inhibitors as controls to isolate target effects.
- Apply molecular docking simulations to compare binding modes across kinase isoforms, leveraging structural data from homologous proteins (e.g., PDB entries) .
Advanced Question: What computational approaches are effective for optimizing reaction yields in multi-step syntheses?
- Reaction Path Search : Quantum chemical calculations (DFT) predict energy barriers for intermediates, identifying rate-limiting steps (e.g., cyclization vs. amide bond formation).
- Machine Learning : Train models on existing reaction databases to predict optimal solvents/catalysts (e.g., DMF for polar intermediates, Pd(OAc)₂ for cross-coupling).
- Microkinetic Modeling : Simulate concentration profiles of reagents to minimize side products (e.g., over-oxidation of dihydropyrrolo groups) .
Basic Question: What functional group modifications enhance solubility without compromising bioactivity?
- Introduce polar substituents (e.g., hydroxyl or tertiary amines) at the 3,4,5-trimethoxyphenyl moiety to improve aqueous solubility.
- Replace the chlorophenyl group with a pyridyl analogue to balance lipophilicity.
- Use prodrug strategies (e.g., esterification of carboxamide) for temporary solubility enhancement .
Advanced Question: How do steric and electronic effects influence regioselectivity in electrophilic substitution reactions of this compound?
- Steric Effects : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) direct electrophiles (e.g., NO₂⁺) to less hindered positions (para to chlorophenyl).
- Electronic Effects : Electron-withdrawing groups (Cl, carboxamide) deactivate the pyrrolo[1,2-a]pyrazine core, favoring electrophilic attack at electron-rich methoxy regions.
- Validate via Hammett plots or DFT-calculated Fukui indices to predict reactive sites .
Basic Question: What purification techniques are optimal for isolating this compound from reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals due to the compound’s moderate polarity.
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve enantiomers or diastereomers .
Advanced Question: How can metabolic stability be improved for in vivo studies?
- Block Metabolic Hotspots : Fluorinate labile C-H bonds (e.g., ortho to carboxamide) to retard cytochrome P450 oxidation.
- Isotope Labeling : Use deuterated methoxy groups (OCD₃) to slow demethylation.
- Pharmacokinetic Profiling : Compare AUC(0–24h) in rodent models before/after modifications to quantify stability gains .
Basic Question: What analytical methods validate the compound’s stability under storage conditions?
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (peak area reduction <5% acceptable).
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; track photodegradation products using LC-MS.
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>150°C indicates suitability for room-temperature storage) .
Advanced Question: How can contradictory cytotoxicity data (e.g., cell line-specific efficacy) be mechanistically explained?
- Target Expression Profiling : Quantify target protein levels (e.g., via Western blot or qPCR) across cell lines.
- Off-Target Screening : Use kinome-wide selectivity panels (e.g., Eurofins KinaseProfiler) to identify confounding interactions.
- Microenvironment Modeling : Simulate hypoxia or nutrient deprivation to assess context-dependent activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
